molecular formula C24H19NO4 B11584855 N-(2-benzoyl-1-benzofuran-3-yl)-4-ethoxybenzamide

N-(2-benzoyl-1-benzofuran-3-yl)-4-ethoxybenzamide

Cat. No.: B11584855
M. Wt: 385.4 g/mol
InChI Key: JLVMMBUQWNWFSM-UHFFFAOYSA-N
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Description

N-(2-benzoyl-1-benzofuran-3-yl)-4-ethoxybenzamide is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-1-benzofuran-3-yl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-hydroxybenzonitrile with a suitable bromoethanone derivative to form the benzofuran core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-1-benzofuran-3-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Common in organic synthesis, this reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler benzofuran derivatives .

Scientific Research Applications

N-(2-benzoyl-1-benzofuran-3-yl)-4-ethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-benzoyl-1-benzofuran-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-1-benzofuran-3-yl)acetamide
  • N-(2-benzoyl-1-benzofuran-3-yl)-2-(3,4-diethoxyphenyl)acetamide

Uniqueness

N-(2-benzoyl-1-benzofuran-3-yl)-4-ethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other benzofuran derivatives .

Properties

Molecular Formula

C24H19NO4

Molecular Weight

385.4 g/mol

IUPAC Name

N-(2-benzoyl-1-benzofuran-3-yl)-4-ethoxybenzamide

InChI

InChI=1S/C24H19NO4/c1-2-28-18-14-12-17(13-15-18)24(27)25-21-19-10-6-7-11-20(19)29-23(21)22(26)16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H,25,27)

InChI Key

JLVMMBUQWNWFSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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